Cas no 2138570-12-2 (3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione)

3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 2138570-12-2
- EN300-1160665
- 3-(5-hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione
- 3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione
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- インチ: 1S/C13H22N2O3/c1-3-4-9-5-6-10(16)7-11(9)15-12(17)8-14(2)13(15)18/h9-11,16H,3-8H2,1-2H3
- InChIKey: RNUOPPXTDYSSGS-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(CCC)C(C1)N1C(N(C)CC1=O)=O
計算された属性
- せいみつぶんしりょう: 254.16304257g/mol
- どういたいしつりょう: 254.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160665-10.0g |
3-(5-hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione |
2138570-12-2 | 10g |
$5897.0 | 2023-06-08 | ||
Enamine | EN300-1160665-0.25g |
3-(5-hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione |
2138570-12-2 | 0.25g |
$1262.0 | 2023-06-08 | ||
Enamine | EN300-1160665-5.0g |
3-(5-hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione |
2138570-12-2 | 5g |
$3977.0 | 2023-06-08 | ||
Enamine | EN300-1160665-1.0g |
3-(5-hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione |
2138570-12-2 | 1g |
$1371.0 | 2023-06-08 | ||
Enamine | EN300-1160665-0.5g |
3-(5-hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione |
2138570-12-2 | 0.5g |
$1316.0 | 2023-06-08 | ||
Enamine | EN300-1160665-2.5g |
3-(5-hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione |
2138570-12-2 | 2.5g |
$2688.0 | 2023-06-08 | ||
Enamine | EN300-1160665-0.05g |
3-(5-hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione |
2138570-12-2 | 0.05g |
$1152.0 | 2023-06-08 | ||
Enamine | EN300-1160665-0.1g |
3-(5-hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione |
2138570-12-2 | 0.1g |
$1207.0 | 2023-06-08 |
3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione 関連文献
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dioneに関する追加情報
3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione (CAS No: 2138570-12-2)
The compound 3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione, identified by the CAS number 2138570-12-2, is a highly specialized organic molecule with significant applications in various fields. This compound belongs to the class of imidazolidine diones, which are known for their versatile chemical properties and wide-ranging uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a cyclohexane ring substituted with a hydroxyl group at position 5 and a propyl group at position 2, which is further connected to an imidazolidine dione moiety via a methylene bridge.
The synthesis of 3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione involves a series of intricate organic reactions, including cycloadditions, ring-opening reactions, and nucleophilic substitutions. Recent advancements in asymmetric catalysis have enabled the production of this compound with high enantiomeric excess, making it particularly valuable for chiral drug development. The imidazolidine dione core of the molecule is known to exhibit significant biological activity, including anti-inflammatory and antioxidant properties.
Recent studies have highlighted the potential of this compound as a precursor for the development of novel therapeutic agents. For instance, researchers have explored its role in modulating cellular signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group on the cyclohexane ring contributes to hydrogen bonding interactions, which are critical for its bioavailability and target binding affinity.
In addition to its pharmaceutical applications, 3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione has shown promise in agrochemical research. Its ability to inhibit key enzymes involved in plant stress responses has led to investigations into its potential use as a plant growth regulator. Furthermore, the compound's stability under various environmental conditions makes it a candidate for use in sustainable agricultural practices.
The structural uniqueness of this compound also makes it an interesting subject for materials science research. The imidazolidine dione moiety can act as a building block for the synthesis of advanced polymers and hybrid materials with tailored mechanical and thermal properties. Recent breakthroughs in click chemistry have facilitated the incorporation of this compound into polymer networks with enhanced functionality.
In terms of industrial applications, the synthesis and purification of 3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione require state-of-the-art chemical engineering techniques. The demand for this compound has driven innovations in process optimization, including the development of scalable reaction pathways and efficient separation methods.
From an environmental perspective, researchers have been exploring the biodegradability and ecological impact of this compound. Preliminary studies suggest that it undergoes rapid microbial degradation under aerobic conditions, minimizing its environmental footprint. This attribute is particularly important for its application in eco-friendly chemical formulations.
In conclusion, 3-(5-Hydroxy-2-propylcyclohexyl)-1-methylimidazolidine-2,4-dione (CAS No: 2138570-12-2) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and versatile properties make it a valuable asset in modern scientific research and industrial development.
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